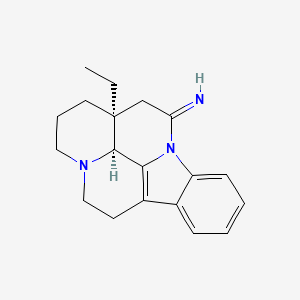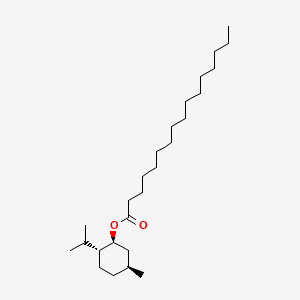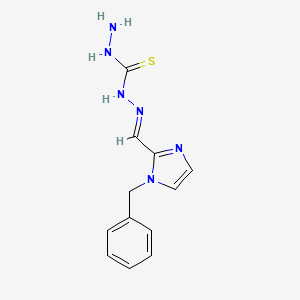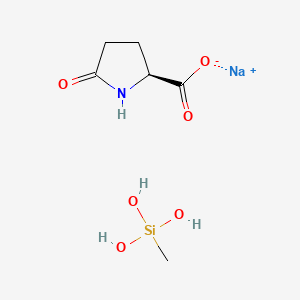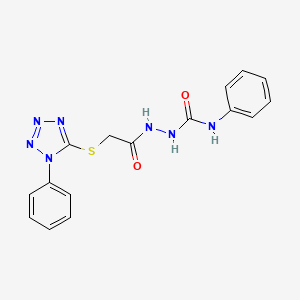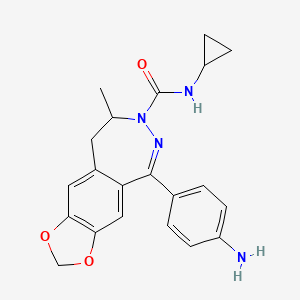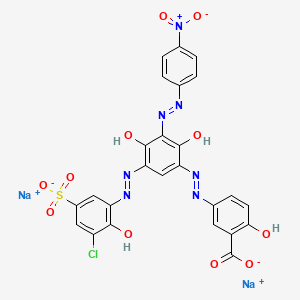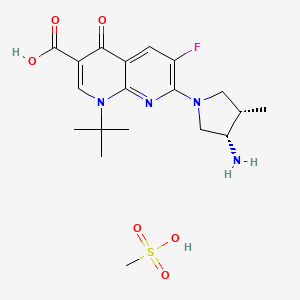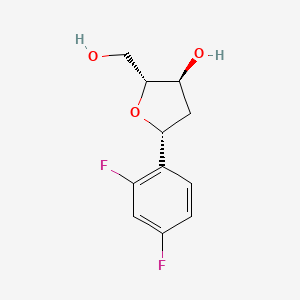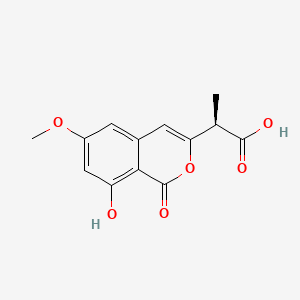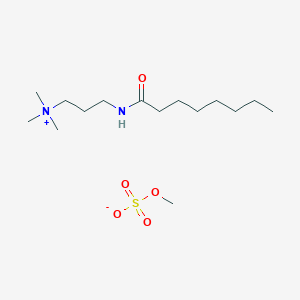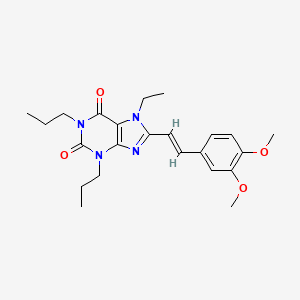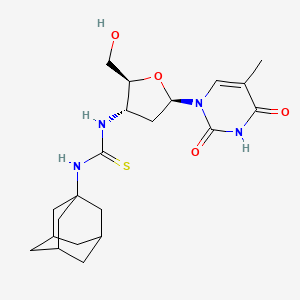
Thymidine, 3'-deoxy-3'-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a sulfur atom and the addition of a tricyclo decylamino group, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Deoxygenation: The 3’-hydroxyl group of thymidine is replaced with a hydrogen atom.
Thioxo Substitution: Introduction of a sulfur atom at the 3’-position.
Amino Group Addition: Attachment of the tricyclo decylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the tricyclo decylamino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products or modified tricyclo decylamino derivatives.
Substitution: Various substituted amino derivatives.
科学研究应用
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated as a potential antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair by causing structural distortions or blocking the action of DNA polymerases. The tricyclo decylamino group may also interact with specific proteins or enzymes, further disrupting cellular processes.
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’-position.
2’-Deoxy-5-ethyluridine: Another nucleoside analog with modifications at the 2’- and 5-positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is unique due to the presence of the thioxo and tricyclo decylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
属性
CAS 编号 |
132177-77-6 |
|---|---|
分子式 |
C21H30N4O4S |
分子量 |
434.6 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C21H30N4O4S/c1-11-9-25(20(28)23-18(11)27)17-5-15(16(10-26)29-17)22-19(30)24-21-6-12-2-13(7-21)4-14(3-12)8-21/h9,12-17,26H,2-8,10H2,1H3,(H2,22,24,30)(H,23,27,28)/t12?,13?,14?,15-,16+,17+,21?/m0/s1 |
InChI 键 |
IQEZABZYUXIOMC-YOMYUQHKSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


